Enzyme Substrate Specificity: Distinct Equilibrium Constants for M6P vs. G6P Isomerization
The equilibrium constant (Keq) for the interconversion of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P) catalyzed by phosphomannose isomerase (PMI) is 1.1, whereas the equilibrium constant for glucose-6-phosphate (G6P) to F6P catalyzed by phosphoglucose isomerase (PGI) is 0.3 [1]. This indicates the reaction directionality and thermodynamics differ significantly between the two hexose phosphates, with the M6P isomerization favoring F6P formation less strongly than G6P isomerization. The KM for F6P with PMI was determined to be 0.15 mM [1], while the KM for M6P with PMI can vary significantly by species, e.g., 0.25 mM in *Thermoplasma acidophilum* at 80°C [2] and 1600-1900 μM in plant (*Cassia*) isozymes [3].
| Evidence Dimension | Enzyme Equilibrium Constant (Keq) for Isomerization to Fructose-6-Phosphate |
|---|---|
| Target Compound Data | Keq = 1.1 (Mannose-6-phosphate → Fructose-6-phosphate via PMI) |
| Comparator Or Baseline | Keq = 0.3 (Glucose-6-phosphate → Fructose-6-phosphate via PGI) |
| Quantified Difference | 3.7-fold higher Keq for M6P vs G6P |
| Conditions | Tandem mass spectrometry assay, 2005 [1] |
Why This Matters
This quantitative difference in equilibrium constants is critical for in vitro enzymatic assays and metabolic flux studies, ensuring the correct substrate is used for PMI vs. PGI.
- [1] Gao, J., & Leary, J. A. (2005). Kinetic measurements of phosphoglucose isomerase and phosphomannose isomerase by direct analysis of phosphorylated aldose-ketose isomers using tandem mass spectrometry. International Journal of Mass Spectrometry, 240(3), 291-300. View Source
- [2] BRENDA Enzyme Database. Information on EC 5.3.1.8 - mannose-6-phosphate isomerase. Entry for Thermoplasma acidophilum. View Source
- [3] MetaCyc Database. phosphomannose isomerase (Cassia coluteoides). View Source
